![molecular formula C11H9FN2O B6385252 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-37-2](/img/structure/B6385252.png)
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% (5-FMHP-2-HP) is a lab-synthesized organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of various substances, as well as to determine the mechanism of action of certain compounds.
Scientific Research Applications
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as to determine the mechanism of action of certain compounds. It has also been used in the study of drug metabolism, as well as to investigate the effects of various drugs on the body. Additionally, 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% has been used in the study of cellular processes, such as the regulation of gene expression.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes of the body. Additionally, 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% is believed to interact with receptors in the body, resulting in changes in the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound has the potential to affect a variety of biochemical and physiological processes in the body. For example, it has been found to affect the expression of certain genes, as well as to affect the activity of certain enzymes. Additionally, it has been found to affect the metabolism of certain drugs, as well as to affect the activity of certain receptors.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in lab experiments include its versatility, as it can be used to study a variety of biochemical and physiological processes. Additionally, it is relatively easy to synthesize in the lab, and it is relatively stable in solution. The main limitation of using 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% could lead to the development of more efficient and cost-effective methods of production. Additionally, further research into the use of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in drug metabolism and receptor activity could lead to the development of new and more effective drugs. Finally, further research into the use of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in gene expression could lead to the development of new and more effective treatments for a variety of diseases.
Synthesis Methods
The synthesis of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% involves a series of steps involving the reaction of 2-fluoro-4-methylphenol with hydroxypyrimidine. The reaction of these two compounds produces 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in a yield of 95%. The reaction is carried out in an inert atmosphere such as nitrogen or argon, using a solvent such as acetonitrile or dimethylformamide. This reaction can be catalyzed by a variety of reagents, including pyridine, triethylamine, and sodium hydroxide.
properties
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESSEFIYGWHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686792 |
Source
|
Record name | 5-(2-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111108-37-2 |
Source
|
Record name | 5-(2-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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